molecular formula C8H10BFO4 B14772009 (5-Fluoro-2,4-dimethoxyphenyl)boronic acid

(5-Fluoro-2,4-dimethoxyphenyl)boronic acid

Cat. No.: B14772009
M. Wt: 199.97 g/mol
InChI Key: ZNONBDHANICIQE-UHFFFAOYSA-N
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Description

(5-Fluoro-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2,4-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2,4-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2,4-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Comparison: (5-Fluoro-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C8H10BFO4

Molecular Weight

199.97 g/mol

IUPAC Name

(5-fluoro-2,4-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H10BFO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3

InChI Key

ZNONBDHANICIQE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OC)OC)F)(O)O

Origin of Product

United States

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